Phenylpiperidine

Phenylpiperidines are a class of heterocyclic compounds characterized by the presence of a phenyl group attached to a piperidine ring. These molecules are widely studied due to their diverse biological activities and potential applications in drug discovery. The aromatic nature of the phenyl moiety enhances the lipophilicity of these compounds, potentially increasing their permeability across cell membranes. Common derivatives include substituted phenylpiperidines, which can exhibit a range of pharmacological properties depending on the substituents attached to both the phenyl and piperidine rings.

Structurally, phenylpiperidines possess an aromatic six-membered ring fused with a saturated seven-membered nitrogen-containing heterocycle. This unique structure offers opportunities for medicinal chemistry modifications aimed at optimizing receptor binding affinity, enhancing selectivity, or improving pharmacokinetic properties.

Phenylpiperidines are used in various applications such as the development of central nervous system drugs, analgesics, and potential treatments for psychiatric disorders due to their ability to modulate serotonin and dopamine receptors. Their versatile structural features make them valuable tools in both academic research and pharmaceutical industries.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

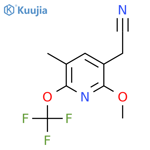

|

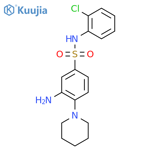

1-4-(4-methoxypiperidin-1-yl)phenyl-3-(3,4,5-trimethoxyphenyl)urea | 1448124-92-2 | C22H29N3O5 |

|

2-chloro-6-(piperidin-4-yl)phenol | 1260646-04-5 | C11H14ClNO |

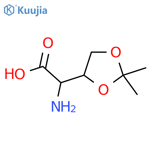

|

4-(3-methylphenyl)piperidine-4-carboxylic acid | 1226420-33-2 | C13H17NO2 |

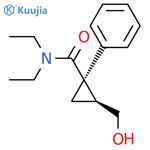

|

3-(2,6-dimethylphenyl)piperidine | 219704-02-6 | C13H19N |

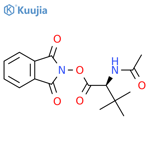

|

3-Amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide | 328028-28-0 | C17H20ClN3O2S |

|

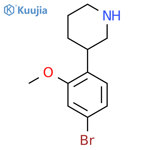

3-(4-bromo-2-methoxyphenyl)piperidine | 1260641-32-4 | C12H16BrNO |

|

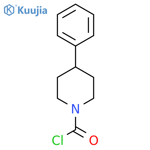

4-phenylpiperidine-1-carbonyl chloride | 1033440-12-8 | C12H14ClNO |

|

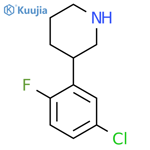

3-(5-chloro-2-fluorophenyl)piperidine | 1044773-71-8 | C11H13ClFN |

|

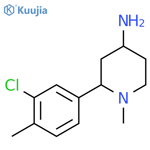

2-(3-Chloro-4-methylphenyl)-1-methylpiperidin-4-amine | 1491605-20-9 | C13H19ClN2 |

|

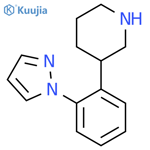

3-2-(1H-pyrazol-1-yl)phenylpiperidine | 1337334-27-6 | C14H17N3 |

Verwandte Literatur

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Empfohlene Lieferanten

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte